molecular formula C13H10F3NO B1607573 (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol CAS No. 885959-16-0

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No. B1607573
CAS RN: 885959-16-0
M. Wt: 253.22 g/mol
InChI Key: WAZAFUODTPSMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFM involves several steps. One common approach is the reaction of 5-hydroxymethyl-2-(4-trifluoromethylphenyl)pyridine with appropriate reagents. For instance, a solution of the intermediate compound in dry dichloromethane can be cooled to -78°C under an inert atmosphere, followed by the addition of reducing agents like DIBAL-H (diisobutylaluminum hydride) to yield the desired product .


Molecular Structure Analysis

The molecular structure of TFM consists of a pyridine ring substituted with a trifluoromethyl group (-CF3) at the 4-position and connected to a methanol group. The phenyl ring is attached to the pyridine nitrogen at the 3-position. The compound exhibits unique physicochemical properties due to the presence of fluorine atoms and the aromatic rings .


Chemical Reactions Analysis

TFM can participate in various chemical reactions. For example, it can undergo Knoevenagel condensations with compounds containing active methyl or methylene groups. Additionally, thermolysis of a related azide derivative leads to the formation of a fused pyrrole ring system .

Future Directions

Research on TFM derivatives continues, exploring their applications in agrochemicals, pharmaceuticals, and other fields. Novel compounds with modified TFM scaffolds may offer improved therapeutic profiles .

properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(8-18)6-17-7-11/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZAFUODTPSMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364055
Record name {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885959-16-0
Record name {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 335 mg (1.17 mmol) 5-(4-Trifluoromethyl-phenyl)-nicotinic acid methyl ester in 10.0 ml ethanol was treated at room temperature (r. t.) with 44 mg (1.17 mmol) of sodium borohydride. The mixture stirred two days at 50° C. Then it was poured on ice and extracted tree times with ethyl acetate. The combined organic phases were washed with water, dried (sodium sulphate) and evaporated. Chromatography on silica (eluent: ethyl acetate/methanol 5:1) gave 195 mg (64%) of [5-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-methanol.
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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